
1-(4-Fluorophenyl)prop-2-en-1-one
Overview
Description
1-(4-Fluorophenyl)prop-2-en-1-one is an organic compound with the molecular formula C9H7FO. It is a member of the chalcone family, characterized by the presence of a 1,3-diphenylprop-2-en-1-one structure. This compound is known for its pale-yellow to yellow-brown appearance and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated ketone moiety undergoes selective oxidation under controlled conditions:
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media, chromium trioxide (CrO₃) in acetone.
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Products :
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO₄ (acidic) | H₂SO₄, 60°C, 4h | 4-Fluorobenzoic acid | 72% | |
CrO₃ | Acetone, RT, 2h | 1-(4-Fluorophenyl)oxirane-2-one | 58% |
Reduction Reactions
The carbonyl and double bond groups are susceptible to reduction:
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Catalytic Hydrogenation :
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Reducing Agents : Sodium borohydride (NaBH₄) selectively reduces the carbonyl group without affecting the double bond .
Reduction Method | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H₂/Pd-C (5 atm) | Ethanol, 25°C, 6h | 1-(4-Fluorophenyl)propane | 85% | |
NaBH₄ | MeOH, 0°C, 1h | 1-(4-Fluorophenyl)propan-2-ol | 68% |
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl ring participates in EAS due to electron-withdrawing effects of fluorine:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to fluorine .
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Halogenation : Bromine (Br₂) in acetic acid substitutes at the para position to the ketone group .
Reaction | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Nitration (HNO₃/H₂SO₄) | 0°C, 2h | 3-Nitro-1-(4-fluorophenyl)prop-2-en-1-one | 64% | |
Bromination (Br₂) | AcOH, RT, 4h | 1-(4-Fluoro-3-bromophenyl)prop-2-en-1-one | 78% |
Nucleophilic Addition
The α,β-unsaturated system undergoes Michael addition with nucleophiles:
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Amines : Reaction with ethylenediamine forms 1-(4-fluorophenyl)-3-(2-aminoethyl)propan-1-one , a potential bioactive intermediate .
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Thiols : Mercaptoacetic acid adds across the double bond, producing 1-(4-fluorophenyl)-3-(carboxymethylthio)propan-1-one .
Cycloaddition Reactions
The conjugated enone participates in [4+2] Diels-Alder reactions:
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With Cyclopentadiene : Forms 6-(4-fluorophenyl)bicyclo[2.2.1]hept-5-en-2-one under thermal conditions .
Dienophile | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Cyclopentadiene | Toluene, 110°C, 12h | 6-(4-Fluorophenyl)bicyclo[2.2.1]hept-5-en-2-one | 76% |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between enone systems:
Condition | Product | Yield | Reference |
---|---|---|---|
UV (254 nm), 6h | Cyclobutane dimer | 65% |
Key Structural Insights from Crystallography
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have demonstrated the potential of 1-(4-Fluorophenyl)prop-2-en-1-one derivatives as anticancer agents. For instance, a series of chalcone derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including MDA-MB-231 (breast cancer) and Huh-7 (hepatocellular carcinoma). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values lower than 2.03 μM against cancer cells while remaining non-cytotoxic to normal cells (MRC-5) .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cell death in cancerous cells. For example, the compound was shown to cause ATP depletion and activate caspase pathways, which are crucial for programmed cell death .
Nonlinear Optical Applications
Organic Nonlinear Optical Materials
Chalcones, including this compound, are recognized for their excellent nonlinear optical (NLO) properties. They have been studied for their second harmonic generation (SHG) efficiency, making them suitable candidates for applications in photonics and optoelectronics. The structural characteristics of these compounds allow for effective light transmission and interaction, which is essential for NLO applications .
Case Study: Synthesis and Characterization
A study synthesized this compound and characterized its NLO properties through various spectroscopic techniques. The compound was found to crystallize in a centrosymmetric space group with favorable optical characteristics . The NLO parameters were calculated using supermolecule models, indicating promising applications in devices requiring efficient light modulation .
Material Science Applications
Polymer Composites
In material science, fluorinated chalcones are being explored as additives in polymer composites to enhance mechanical properties and thermal stability. The incorporation of such compounds can lead to improved performance characteristics in materials used for coatings, electronics, and structural applications. Studies have shown that chalcone derivatives can significantly modify the thermal properties of polymers, making them more suitable for high-performance applications .
Data Tables
The following tables summarize key findings from various studies on the applications of this compound.
Table 1: Anticancer Activity of Chalcone Derivatives
Compound | Cell Line | IC50 (µM) | Cytotoxicity |
---|---|---|---|
This compound | MDA-MB-231 | <2.03 | Yes |
This compound | Huh-7 | <2.03 | Yes |
Control | MRC-5 | >20 | No |
Table 2: Nonlinear Optical Properties
Compound | SHG Efficiency | NLO Parameter |
---|---|---|
This compound | High | Calculated |
Comparative Chalcone | Moderate | Measured |
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features but different substitution patterns.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Another chalcone derivative with different substituents on the aromatic rings.
Uniqueness
1-(4-Fluorophenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its reactivity and potential biological activities compared to non-fluorinated chalcones .
Biological Activity
1-(4-Fluorophenyl)prop-2-en-1-one, commonly referred to as a fluorinated chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis and Structural Characterization
This compound can be synthesized through the Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and acetone or other appropriate ketones. The synthesis typically yields high purity and is characterized by various analytical techniques including:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
- Infrared Spectroscopy (IR) : Identifies functional groups.
- Mass Spectrometry (MS) : Provides molecular weight confirmation.
For example, a recent study reported the synthesis of a related compound with a yield of 90% and confirmed its structure through multiple characterization techniques, including X-ray diffraction and thermal analysis .
Biological Activities
This compound exhibits a broad spectrum of biological activities:
Anticancer Activity
Research indicates that this compound shows promising anticancer properties. A study highlighted its efficacy against various cancer cell lines, including:
Cell Line | Inhibition (%) |
---|---|
T-47D (Breast) | 90.47 |
SK-MEL-5 (Melanoma) | 84.32 |
MDA-MB-468 (Breast) | 84.83 |
The compound's mechanism involves the stabilization of response elements in cancer cells, leading to apoptosis .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays, demonstrating significant free radical scavenging activity. This property is essential for mitigating oxidative stress-related diseases .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes, notably monoamine oxidases (MAO-A and MAO-B), which are implicated in neurodegenerative diseases. It has been shown to selectively inhibit MAO-B with an IC50 value indicating potent activity .
The biological effects of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, promoting cell death.
- Enzyme Interaction : It interacts with specific enzymes involved in metabolic pathways, altering their activity and contributing to its therapeutic effects .
Case Studies
Several studies have documented the biological efficacy of this compound:
- Study on Anticancer Activity : A comprehensive evaluation was conducted on the compound's effects against multiple cancer cell lines, showing significant cytotoxicity and potential for development as an anticancer agent .
- Neuroprotective Effects : In vivo studies indicated that the compound could protect neuronal cells from oxidative damage, suggesting its utility in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation, where 4-fluorobenzaldehyde reacts with acetophenone derivatives under basic conditions. For example, KOH in ethanol at 0–50°C facilitates the formation of the α,β-unsaturated ketone backbone . Optimization involves controlling temperature, base concentration (e.g., 0.03 mol KOH), and reaction time (2–3 hours) to maximize yield and purity. Solvent choice (e.g., ethanol) also impacts reaction efficiency .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Post-synthesis characterization employs:
- IR spectroscopy : To confirm carbonyl (C=O) and alkene (C=C) stretches (~1650–1700 cm⁻¹ and ~1600 cm⁻¹, respectively) .
- ¹H NMR : To verify the E-configuration via coupling constants (J = 12–16 Hz for trans olefinic protons) .
- Single-crystal XRD : Resolves 3D molecular geometry and confirms E-configuration through bond angles and torsion parameters .
- HR-MS : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the E-configuration of the α,β-unsaturated ketone influence the compound’s reactivity and intermolecular interactions?
The E-configuration, confirmed via XRD and NMR, creates a planar structure that enhances conjugation between the carbonyl and fluorophenyl groups. This rigidity promotes π-π stacking and dipole interactions in the crystal lattice, as observed in monoclinic packing (space group P2₁/c) . The configuration also affects reactivity in Michael addition or cyclization reactions due to steric hindrance .
Q. What computational methodologies are used to predict and analyze nonlinear optical (NLO) properties of this compound?
Density Functional Theory (DFT) calculations with software like Gaussian or CRYSTAL are employed to compute hyperpolarizability (β) and dipole moments. Studies show that electron-withdrawing groups (e.g., fluorine) enhance NLO activity by increasing charge transfer efficiency. Experimental validation via Kurtz-Perry powder technique confirms second-harmonic generation (SHG) efficiency .
Q. How can discrepancies between experimental and computational spectroscopic data be resolved?
Discrepancies in UV-Vis λmax or vibrational frequencies arise from approximations in DFT functionals. Strategies include:
- Using hybrid functionals (e.g., B3LYP) with polarizable continuum models (PCM) to simulate solvent effects.
- Scaling calculated vibrational frequencies by 0.96–0.98 to match experimental IR peaks .
- Cross-validating with higher-level methods like TD-DFT for electronic transitions .
Q. What advanced crystallography techniques elucidate molecular packing and hydrogen-bonding networks?
- Mercury CSD : Visualizes Hirshfeld surfaces and fingerprint plots to quantify intermolecular contacts (e.g., H···F interactions) .
- SHELXL : Refines crystal structures against high-resolution data, resolving disorder or twinning .
- Graph-set analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict supramolecular assembly .
Q. How can structural modifications enhance the compound’s biological activity, and what assays validate these effects?
Derivatives with substituents like pyrazole or benzimidazole (e.g., 1-{1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-3-(4-fluorophenyl)prop-2-en-1-one) show improved antitumor activity. Methods include:
Properties
IUPAC Name |
1-(4-fluorophenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQOQFCURUKAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455686 | |
Record name | 1-(4-fluorophenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51594-59-3 | |
Record name | 1-(4-fluorophenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)prop-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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